

cross-validation of miR-143 targets identified by proteomics and transcriptomics

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A Cross-Validation of miR-143 Targets: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, the accurate identification of microRNA targets is paramount for elucidating disease mechanisms and developing novel therapeutics. This guide provides a comprehensive comparison of miR-143 targets identified through two powerful high-throughput techniques: proteomics and transcriptomics. By examining the overlap and discrepancies between these methodologies, we can achieve a more robust and cross-validated understanding of the regulatory landscape of miR-143.

MicroRNA-143 (miR-143) is a well-established tumor suppressor that is frequently downregulated in various cancers, including colorectal, gastric, and pancreatic cancer.[1] It plays a crucial role in regulating key cellular processes such as proliferation, differentiation, and apoptosis by post-transcriptionally silencing its target genes.[2][3][4] While transcriptomic approaches like microarrays can identify changes in messenger RNA (mRNA) levels, proteomic techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) offer a direct measure of protein abundance. This dual approach is critical as miRNAs can regulate gene expression through both mRNA degradation and translational repression.[1][5][6]

Comparative Analysis of miR-143 Targets

A seminal study by Yang et al. (2010) utilized a SILAC-based quantitative proteomic approach in conjunction with microarray analysis to systematically identify miR-143 targets in the







MiaPaCa2 pancreatic cancer cell line.[1][6][7][8] Their findings revealed that a significant number of targets were regulated at the translational level without a corresponding decrease in mRNA levels, underscoring the importance of proteomic analysis in miRNA target identification. [1][6]

Below is a summary of potential miR-143 targets identified by proteomics that showed greater than a two-fold downregulation at the protein level. The corresponding changes at the mRNA level are also presented to highlight the different modes of regulation.



Target Gene	Protein Downregulation (Fold Change)	mRNA Regulation (Fold Change)	Primary Function
ADD3	>2	No significant change	Adducin 3, involved in cell-cell adhesion and cytoskeletal structure.
B-MYB (MYBL2)	>2	No significant change	Myb-related protein B, a transcription factor involved in cell cycle progression.
G6PD	>2	No significant change	Glucose-6-phosphate dehydrogenase, a key enzyme in the pentose phosphate pathway.
KRAS	>2	No significant change	Kirsten rat sarcoma viral oncogene homolog, a central player in cell signaling.[9]
MAPK7 (ERK5)	>2	No significant change	Mitogen-activated protein kinase 7, a component of the MAPK signaling pathway.[1]
MSH6	>2	No significant change	MutS homolog 6, involved in DNA mismatch repair.
TPD52	>2	No significant change	Tumor protein D52, implicated in cell proliferation and vesicle trafficking.







YWHAE	>2	No significant change	14-3-3 protein epsilon,a member of the 14-3-3 family of signaling
			proteins.

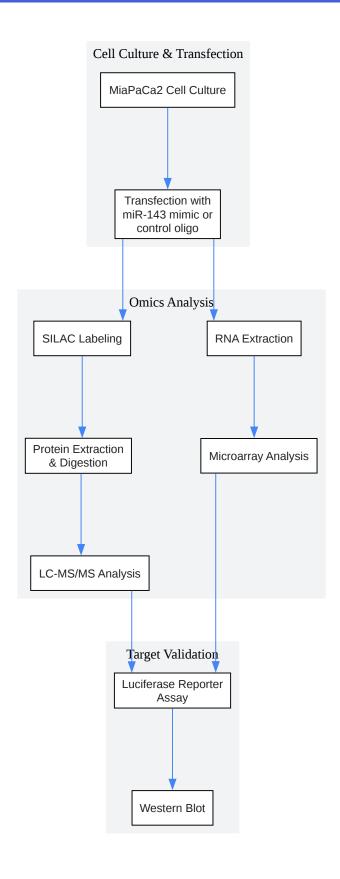
Note: This table represents a selection of the 93 putative targets identified by Yang et al. where protein expression was downregulated by more than two-fold.[1]

Experimental Protocols

The identification and validation of miR-143 targets involve a multi-step experimental workflow. The following sections detail the methodologies employed in key studies.

Experimental Workflow





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A generalized workflow for the identification and validation of miR-143 targets.



Cell Culture and Transfection

Pancreatic cancer cells (MiaPaCa2) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. For SILAC experiments, cells were cultured in media containing either normal isotopic abundance L-arginine and L-lysine or heavy isotope-labeled L-arginine (13C6) and L-lysine (13C6, 15N2). Cells were then transfected with a miR-143 mimic or a negative control oligonucleotide using a suitable transfection reagent.

Proteomic Analysis (SILAC)

Following transfection, cells were lysed, and proteins were extracted. Equal amounts of protein from the "heavy" and "light" labeled cell populations were mixed, digested with trypsin, and subjected to strong cation exchange chromatography for fractionation. The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of proteins was determined by comparing the signal intensities of the heavy and light isotopic peptide pairs.

Transcriptomic Analysis (Microarray)

Total RNA was extracted from transfected cells and subjected to quality control. The RNA was then labeled and hybridized to a human genome microarray chip. The arrays were scanned, and the data were normalized to identify differentially expressed genes between the miR-143 mimic-transfected and control cells.

Target Validation (Luciferase Reporter Assay)

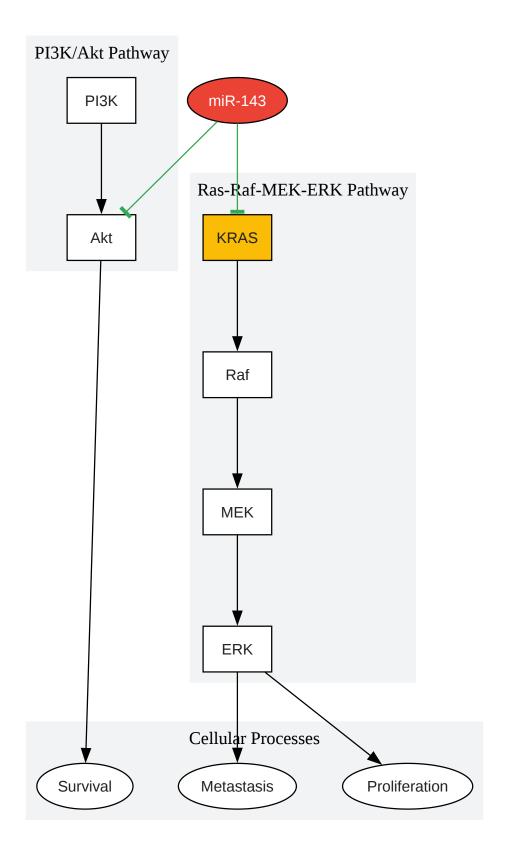
To confirm direct targeting, the 3' untranslated region (3' UTR) of a candidate target gene was cloned downstream of a luciferase reporter gene. This construct was co-transfected into cells with either the miR-143 mimic or a control. A significant decrease in luciferase activity in the presence of the miR-143 mimic indicated a direct interaction between miR-143 and the target 3' UTR.[1][10]

Key Signaling Pathways Regulated by miR-143

miR-143 exerts its tumor-suppressive functions by targeting key components of oncogenic signaling pathways. The Ras-Raf-MEK-ERK and PI3K/Akt pathways are two of the most well-



characterized signaling cascades regulated by miR-143.[3][4][9]



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